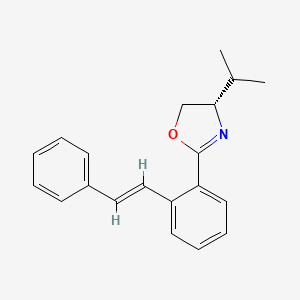
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes an isopropyl group, a styrylphenyl group, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Styrylphenyl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with a halogenated phenyl compound in the presence of a palladium catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,E)-4-Isopropyl-2-(2-vinylphenyl)-4,5-dihydrooxazole: Similar structure but with a vinyl group instead of a styryl group.
(S,E)-4-Isopropyl-2-(2-phenylethyl)-4,5-dihydrooxazole: Contains a phenylethyl group instead of a styryl group.
Uniqueness
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is unique due to the presence of the styryl group, which can participate in additional conjugation and electronic interactions, potentially enhancing its reactivity and binding properties compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Eigenschaften
Molekularformel |
C20H21NO |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(4S)-2-[2-[(E)-2-phenylethenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-15(2)19-14-22-20(21-19)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13,15,19H,14H2,1-2H3/b13-12+/t19-/m1/s1 |
InChI-Schlüssel |
SZQZTNAJAFSIGC-JXOMPUQVSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)

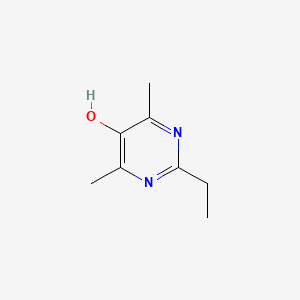

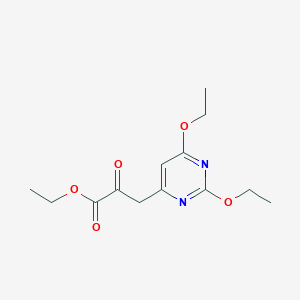
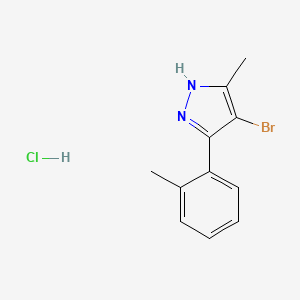
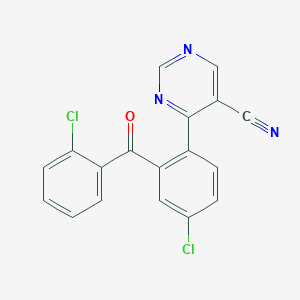
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
